(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
(1R,4S)-tert-Butyl 2,5-diazabicyclo[222]octane-2-carboxylate is a bicyclic organic compound that features a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that benefit from its structural properties.
Mechanism of Action
The mechanism of action of (1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-2,5-diazabicyclo[2.2.2]octane: Lacks the tert-butyl and carboxylate groups.
(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane: Lacks the carboxylate group.
Uniqueness
(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
RBLOMFQUEUBEBG-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]1CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 |
Origin of Product |
United States |
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